Cas no 78597-54-3 (5-(4-methylphenyl)-1H-pyrazol-3-amine)
5-(4-methylphenyl)-1H-pyrazol-3-amine Chemical and Physical Properties
Names and Identifiers
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- 5-(p-Tolyl)-1H-pyrazol-3-amine
- 1H-Pyrazol-3-amine,5-(4-methylphenyl)-
- 3-Amino-5-p-Tolylpyrazole
- 5-Amino-3-(4-methylphenyl)pyrazole
- 3-Amino-5-(4-methylphenyl)-1H-pyrazole
- 5-(4-methylphenyl)-1H-pyrazol-3-amine
- E85555
- BAS 00705173
- A839455
- 5-(4-Methylphenyl)-1,2-dihydro-3H-pyrazol-3-imine
- MFCD00084887
- A809157
- AB00452450-09
- A19275
- 5-(4-methylphenyl)-2H-pyrazol-3-amine
- 5-Amino-3-(4-methylphenyl)pyrazole, 97%
- 151293-15-1
- 3-p-tolyl-1h-pyrazol-5-amine
- DTXSID10934221
- FS-1309
- CHEMBL1483289
- 3-amino-5-(4-methylphenyl)pyrazole
- AB03162
- FT-0737367
- Z56921093
- 5-p-tolyl-1H-pyrazol-3-amine
- NCGC00338738-01
- A865004
- J-510942
- SCHEMBL1143959
- MLS000526460
- 1H-Pyrazol-3-amine, 5-(4-methylphenyl)-
- 895042-38-3
- ChemDiv3_009986
- HMS1501F20
- 5-p-tolyl-1H-pyrazole-3-amine
- 78597-54-3
- GVPFRVKDBZWRCZ-UHFFFAOYSA-N
- AKOS001476093
- AKOS000117258
- 3-amino-5-(4'-methylphenyl) pyrazole
- FT-0604329
- FT-0678669
- BRD-K07545762-001-01-8
- EN300-04859
- METHYL4-(AMINOMETHYL)CYCLOHEXANECARBOXYLATE
- HMS2484B16
- 5-amino-3-(4-methyl-phenyl)-pyrazole
- CS-0204819
- IDI1_027896
- SMR000116934
- BB 0248305
- 3-(4-methylphenyl)-1H-pyrazol-5-amine
- STK164625
- 3-(4-methylphenyl)-1H-pyrazol-5-ylamine
- A2954
- BBL022241
- AF-625/01708023
-
- MDL: MFCD00084887
- Inchi: 1S/C10H11N3/c1-7-2-4-8(5-3-7)9-6-10(11)13-12-9/h2-6H,1H3,(H3,11,12,13)
- InChI Key: GVPFRVKDBZWRCZ-UHFFFAOYSA-N
- SMILES: N1C(=CC(N)=N1)C1C=CC(C)=CC=1
Computed Properties
- Exact Mass: 173.09500
- Monoisotopic Mass: 173.095297364g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 16
- XLogP3: 1.9
- Topological Polar Surface Area: 54.7Ų
Experimental Properties
- Density: 1.196
- Melting Point: 148-151 °C (lit.)
- Boiling Point: 438 °C at 760 mmHg
- Flash Point: 248.8 °C
- PSA: 54.70000
- LogP: 2.54850
5-(4-methylphenyl)-1H-pyrazol-3-amine Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Safety Term:S26-S36
- Risk Phrases:R36/37/38
5-(4-methylphenyl)-1H-pyrazol-3-amine Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-(4-methylphenyl)-1H-pyrazol-3-amine Pricemore >>
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5-(4-methylphenyl)-1H-pyrazol-3-amine Related Literature
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Additional information on 5-(4-methylphenyl)-1H-pyrazol-3-amine
Introduction to 5-(4-methylphenyl)-1H-pyrazol-3-amine (CAS No. 78597-54-3) and Its Emerging Applications in Chemical Biology
5-(4-methylphenyl)-1H-pyrazol-3-amine, identified by the chemical abstracts service number 78597-54-3, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to the pyrazole class, which is well-documented for its diverse pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of a 4-methylphenyl (tolyl) group at the 5-position and an amine substituent at the 3-position of the pyrazole core enhances its molecular interactions, making it a promising candidate for further biochemical investigation.
The structural framework of 5-(4-methylphenyl)-1H-pyrazol-3-amine incorporates a benzene ring with a methyl substituent at the para position, which contributes to its lipophilicity and potential membrane permeability. This feature is particularly relevant in drug design, as it allows the compound to cross biological membranes efficiently. Additionally, the amine group at the 3-position of the pyrazole ring can engage in hydrogen bonding interactions with biological targets, further modulating its pharmacological effects.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from pyrazole derivatives. The compound 5-(4-methylphenyl)-1H-pyrazol-3-amine has been explored in several preclinical studies for its potential role in modulating enzyme activity and receptor binding. Specifically, studies have indicated that this molecule may interact with kinases and other signaling proteins involved in cellular pathways associated with cancer progression. The 4-methylphenyl moiety appears to enhance binding affinity by optimizing steric and electronic interactions with target proteins.
One of the most compelling aspects of 5-(4-methylphenyl)-1H-pyrazol-3-amine is its versatility in chemical modification. Researchers have leveraged this compound as a scaffold for designing more complex derivatives with enhanced bioactivity. For instance, modifications at the 5-position or introduction of additional functional groups have yielded compounds with improved selectivity against specific enzymatic targets. Such modifications are crucial for minimizing off-target effects and improving therapeutic efficacy.
The amine functionality at the 3-position of 5-(4-methylphenyl)-1H-pyrazol-3-amine also makes it a valuable intermediate in synthetic chemistry. It can undergo various transformations, such as acylation or alkylation, to introduce additional pharmacophores or linkages suitable for drug conjugation strategies. These synthetic adaptabilities have opened up new avenues for developing prodrugs or targeted delivery systems.
Recent advancements in computational chemistry have further accelerated the exploration of 5-(4-methylphenyl)-1H-pyrazol-3-amine as a lead compound. Molecular docking simulations and virtual screening have identified potential binding pockets on biological targets where this molecule could exert its effects. These computational approaches have complemented experimental efforts by providing rapid assessments of molecular interactions, thereby expediting the discovery process.
In addition to its pharmaceutical applications, 5-(4-methylphenyl)-1H-pyrazol-3-amine has shown promise in agricultural research. Derivatives of this compound have been investigated for their potential as growth regulators or pest repellents due to their ability to interact with biological pathways in plants and pests. The structural features that make it effective against human pathogens also contribute to its utility in managing plant diseases.
The synthesis of 5-(4-methylphenyl)-1H-pyrazol-3-amine involves multi-step organic reactions that highlight its synthetic accessibility while maintaining high purity standards. Modern synthetic methodologies, including catalytic processes and flow chemistry techniques, have improved yield and reduced reaction times, making large-scale production feasible for research and industrial purposes.
The safety profile of 5-(4-methylphenyl)-1H-pyrazol-3-amine has been evaluated through preliminary toxicological studies, which indicate moderate solubility and low acute toxicity under controlled conditions. However, further comprehensive toxicological assessments are necessary to fully characterize its safety profile before clinical applications can be considered.
The integration of 5-(4-methylphenyl)-1H-pyrazol-3-amine into drug development pipelines represents a convergence of organic chemistry, medicinal chemistry, and bioinformatics. As our understanding of biological systems continues to evolve, compounds like this will play an increasingly critical role in addressing complex diseases through targeted molecular interventions.
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